molecular formula C10H22N2O2 B14794310 2,6-Bis(dimethylamino)hexanoic acid

2,6-Bis(dimethylamino)hexanoic acid

Cat. No.: B14794310
M. Wt: 202.29 g/mol
InChI Key: HNWHSCYWLXEVJP-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)hexanoic acid is a chiral compound belonging to the class of tertiary aminesThis compound has gained significant attention due to its unique chemical structure and biological activity.

Preparation Methods

The synthesis of 2,6-Bis(dimethylamino)hexanoic acid involves several steps. One common method includes the reductive methylation of lysine derivatives. The reaction conditions typically involve the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. .

Scientific Research Applications

2,6-Bis(dimethylamino)hexanoic acid is widely used in scientific research due to its diverse applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in peptide derivatization for mass spectrometry-based proteomics, aiding in the identification and quantification of proteins.

    Industry: The compound is used in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2,6-Bis(dimethylamino)hexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, participating in various chemical transformations. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

2,6-Bis(dimethylamino)hexanoic acid can be compared with other similar compounds, such as:

  • 2-(dimethylamino)-acetic acid
  • 3-(dimethylamino)-propanoic acid
  • 4-(dimethylamino)-butanoic acid
  • 5-(dimethylamino)-pentanoic acid These compounds share the dimethylamino functional group but differ in the length of the carbon chain. The unique aspect of this compound is its specific chain length, which influences its chemical properties and reactivity .

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

2,6-bis(dimethylamino)hexanoic acid

InChI

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

HNWHSCYWLXEVJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(C(=O)O)N(C)C

Origin of Product

United States

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